

The Discovery and Synthesis of Atorvastatin Stereoisomers: A Technical Guide

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Compound of Interest		
Compound Name:	(3R,5S)-Atorvastatin sodium	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of atorvastatin, a leading synthetic HMG-CoA reductase inhibitor. It details the pivotal scientific advancements that led to its development, outlines key experimental methodologies for its synthesis and analysis, and presents relevant data for comparative purposes.

Discovery and Development

Atorvastatin was first synthesized in August 1985 by Dr. Bruce Roth at Parke-Davis, which was later acquired by Warner-Lambert and subsequently by Pfizer.[1] Initially codenamed CI-981, its development was met with some internal skepticism as it was perceived as a "me-too" version of Merck's lovastatin, the first statin to market in 1987.[1] However, atorvastatin distinguished itself as a completely synthetic compound, unlike the fungal-derived first-generation statins.[1]

The landscape for statins shifted dramatically in 1994 with the publication of a Merck-funded study demonstrating that statins not only lowered LDL cholesterol but also significantly reduced fatal heart attacks.[1] This finding invigorated the development of atorvastatin. Pfizer entered into a co-marketing agreement with Warner-Lambert in 1996, the same year atorvastatin received FDA approval for medical use under the brand name Lipitor.[1] By 2003, Lipitor had become the best-selling pharmaceutical in the United States.[1] Atorvastatin's patent was granted in 1986.[1]



Mechanism of Action: HMG-CoA Reductase Inhibition

Like all statins, atorvastatin's primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the hepatic biosynthesis of cholesterol.[1][3][4][5][6]

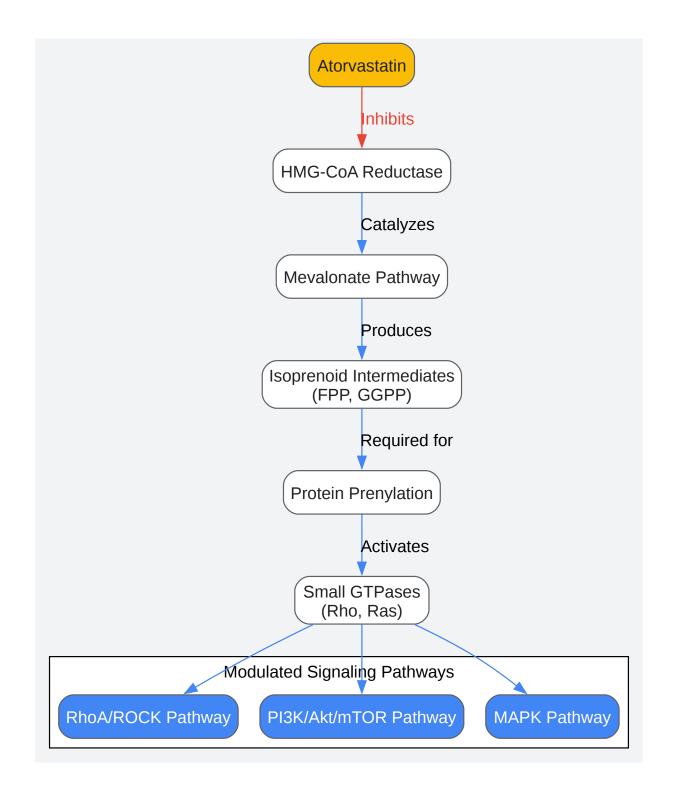
By inhibiting this crucial step, atorvastatin decreases de novo cholesterol synthesis. This reduction in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptor expression on the surface of hepatocytes.[1][7] The increased number of LDL receptors enhances the uptake and catabolism of LDL-cholesterol from the bloodstream, thereby lowering plasma LDL levels.[1][7][8] The liver is the primary site of action for atorvastatin, as it is the principal location for both cholesterol synthesis and LDL clearance.[1]

The following diagram illustrates the mevalonate pathway and the point of inhibition by atorvastatin.

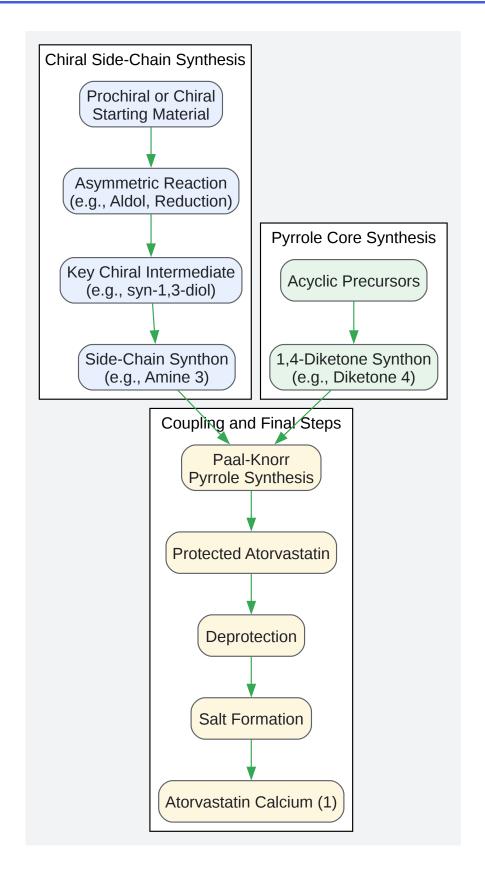












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